molecular formula C12H18O6 B576920 Ranimycin CAS No. 11056-09-0

Ranimycin

Numéro de catalogue: B576920
Numéro CAS: 11056-09-0
Poids moléculaire: 258.27 g/mol
Clé InChI: HEWICEWYFOOYNG-OHBODLIOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ranitidine’s structure includes a furan ring substituted with a dimethylaminomethyl group, a thioether linkage, and a nitroethenediamine moiety . It competitively inhibits histamine at parietal cell H2 receptors, reducing basal and nocturnal acid secretion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La ranimycine est synthétisée par une série de réactions chimiques à partir de sa source naturelle, Streptomyces lincolnensis. Le processus implique l'extraction et la purification du composé à partir de la culture bactérienne. La voie de synthèse comprend généralement des étapes telles que la fermentation, l'extraction et la purification à l'aide de divers solvants et techniques chromatographiques .

Méthodes de production industrielle

Dans les milieux industriels, la production de ranimycine implique des procédés de fermentation à grande échelle. Les bactéries sont cultivées dans des bioréacteurs sous des conditions contrôlées afin de maximiser le rendement. Après la fermentation, le composé est extrait et purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

La ranimycine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le persulfate d'ammonium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la formation des produits souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la ranimycine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

La ranimycine a une large gamme d'applications en recherche scientifique, notamment :

    Chimie : utilisée comme composé modèle dans les études sur les antibiotiques lincosamides.

    Biologie : utilisée dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

    Médecine : étudiée pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles causées par des souches résistantes.

    Industrie : utilisée dans la production de revêtements et de matériaux antibactériens.

Mécanisme d'action

La ranimycine exerce ses effets antibactériens en se liant au ribosome bactérien, inhibant la synthèse des protéines. Cette liaison interfère avec le processus de traduction, conduisant à la production de protéines non fonctionnelles et finalement à la mort des cellules bactériennes . Les cibles moléculaires de la ranimycine comprennent la sous-unité 30S du ribosome bactérien et des nucléotides spécifiques au sein de l'ARN ribosomal .

Applications De Recherche Scientifique

Ranimycin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of lincosamide antibiotics.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the production of antibacterial coatings and materials.

Comparaison Avec Des Composés Similaires

Structural Comparison

Ranitidine’s structural analogs and related compounds (e.g., impurities, metabolites, and degradants) highlight critical differences in functional groups and pharmacological profiles. Key compounds include:

Compound Key Structural Features CAS Number Reference
Ranitidine Furan ring, dimethylaminomethyl, thioethyl-nitroethenediamine 66357-35-5
Ranitidine nitroacetamide Nitroacetamide group replacing nitroethenediamine; altered electron distribution Not specified
Ranitidine diamine hemifumarate Reduced nitro group to amine; hemifumarate salt enhances solubility Not specified
Ranitidine amino alcohol Hydroxyl group replacing nitroethenediamine; reduced acidity and receptor affinity Not specified

Structural Implications :

  • The nitroethenediamine group in Ranitidine is critical for H2 receptor binding. Its replacement in nitroacetamide reduces potency due to altered hydrogen bonding .
  • The diamine hemifumarate variant lacks the nitro group, diminishing oxidative stability but improving solubility .

Pharmacokinetic and Pharmacodynamic Comparison

While direct pharmacokinetic data for Ranimycin/Ranitidine analogs are absent in the evidence, structural features correlate with known properties:

Property Ranitidine Nitroacetamide Analog Diamine Hemifumarate
Bioavailability ~50% (oral) Likely lower (polarity) Enhanced (salt form)
Half-life 2–3 hours Shorter (metabolic lability) Similar to parent
Metabolism Hepatic (N-oxide formation) Altered (amide hydrolysis) Minimal (stable amine)
Excretion Renal (30–70%) Renal/hepatic Renal (predominant)

Pharmacodynamic Notes:

  • Ranitidine’s efficacy relies on nitroethenediamine-mediated receptor interaction. Analogs lacking this group (e.g., amino alcohol) show reduced acid suppression .

Regulatory and Quality Considerations

The presence of related compounds (e.g., nitroacetamide, diamine hemifumarate) in Ranitidine formulations is tightly controlled per ICH guidelines . Key quality metrics include:

Parameter Ranitidine Nitroacetamide Diamine Hemifumarate
Impurity Limit ≤0.15% (ICH Q3A) ≤0.10% ≤0.10%
Stability Sensitive to heat/moisture Degrades under UV light Stable in acidic pH
Toxicity Profile Low (established) Potential genotoxicity Low (hemifumarate salt)

Regulatory agencies mandate stringent impurity profiling to ensure clinical safety, particularly for nitro-containing compounds prone to nitrosamine formation .

Activité Biologique

Ranimycin, a compound belonging to the class of macrolide antibiotics, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and immunosuppression. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is structurally related to rapamycin, a well-known immunosuppressant and anti-cancer agent. Both compounds inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of mTOR has been associated with various beneficial effects, including lifespan extension and anti-tumor properties.

This compound exerts its biological effects primarily through the following mechanisms:

  • mTOR Inhibition : By inhibiting mTOR, this compound disrupts cellular signaling pathways that promote growth and proliferation. This action is particularly relevant in cancer cells where mTOR signaling is often dysregulated.
  • Induction of Autophagy : this compound promotes autophagy, a cellular process that degrades damaged organelles and proteins. This mechanism contributes to its anti-cancer effects and helps in reducing cellular stress.
  • Immunosuppressive Effects : Similar to rapamycin, this compound can modulate immune responses, making it useful in preventing transplant rejection and treating autoimmune diseases.

Case Studies and Experimental Evidence

  • Cancer Treatment : In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies demonstrated that this compound effectively reduced tumor size in p53 −/− mice by delaying tumorigenesis compared to control groups .
  • Lifespan Extension : Research indicates that this compound can extend lifespan in model organisms by approximately 30%. This effect is attributed to its ability to inhibit age-related diseases and promote healthier aging through mTOR inhibition .
  • Pharmacokinetics : A study comparing the pharmacokinetic profiles of this compound with its unformulated counterparts revealed significant improvements in bioavailability when administered as a nanoformulation. This enhancement allows for better absorption and efficacy in vivo .

Data Table: Pharmacokinetic Parameters

ParameterUnformulated this compoundFormulated this compound (e.g., Rapatar)
Cmax (ng/mL)Below detection limit150
Tmax (min)12015
AUC (ng·h/mL)550
Bioavailability (%)<112
Half-life (h)26.4

Q & A

Basic Research Questions

Q. What are the established methodologies for determining Ranimycin’s in vitro antimicrobial activity?

  • Methodological Answer : Use standardized protocols such as broth microdilution or agar dilution assays to measure minimum inhibitory concentrations (MICs) against target pathogens. Ensure reproducibility by adhering to CLSI or EUCAST guidelines, including control strains (e.g., Staphylococcus aureus ATCC 29213) and triplicate testing to account for biological variability. Report results in µg/mL with 95% confidence intervals to reflect precision .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) parameters across preclinical models?

  • Methodological Answer : Conduct crossover studies in animal models (e.g., murine, canine) to isolate inter-subject variability. Use non-compartmental analysis (NCA) for AUC and Cmax calculations, and validate assays (e.g., LC-MS/MS) with calibration curves spanning expected plasma concentrations. Include covariates like body weight and renal/hepatic function in population PK models to identify confounding factors .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify EC50 values. Use ANOVA with post-hoc Tukey tests for multi-dose comparisons, and report effect sizes (e.g., Cohen’s d) instead of relying solely on p-values. For time-dependent toxicity, Kaplan-Meier survival analysis with log-rank tests is appropriate .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes for this compound?

  • Methodological Answer :

Re-evaluate experimental conditions : Compare in vitro media (e.g., cation-adjusted Mueller-Hinton broth) to in vivo microenvironments (e.g., tissue pH, protein binding).

Assess bioavailability : Measure free drug concentrations in serum/tissue using microdialysis.

Model host-pathogen interactions : Use infected macrophage or biofilm models to mimic in vivo complexity .

  • Example contradiction: High in vitro MICs but poor in vivo efficacy may stem from protein binding or immune system modulation .

Q. What strategies optimize experimental design for studying this compound’s synergy with other antimicrobials?

  • Methodological Answer :

  • Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) with interpretative criteria (synergy: FICI ≤0.5).
  • Time-kill kinetics : Use logarithmic-phase cultures and sample at 0, 6, 12, and 24 hours.
  • Statistical validation : Bootstrap resampling to assess synergy reproducibility.
  • Include isobolograms and 3D surface plots to visualize interactions .

Q. How should researchers analyze conflicting data on this compound’s resistance mechanisms?

  • Methodological Answer :

Genomic sequencing : Identify mutations in target genes (e.g., rpoB for RNA polymerase) and correlate with phenotypic resistance via MIC shifts.

Functional assays : Use plasmid-borne gene complementation to confirm resistance causality.

Meta-analysis : Pool data from published studies to distinguish strain-specific vs. universal mechanisms. Weight studies by sample size and methodology rigor .

Q. Data Management and Reporting

Q. What are best practices for managing spectral data (e.g., NMR, MS) in this compound studies?

  • Methodological Answer :

  • Store raw spectra in open formats (e.g., JCAMP-DX) with metadata (probe temperature, solvent).
  • Use software like MestReNova for peak integration and assign δ/ppm values relative to TMS or DSS.
  • For reproducibility, include processing parameters (window function, baseline correction) in supplementary materials .

Q. How to structure tables for reporting this compound’s cytotoxicity across cell lines?

  • Methodological Answer :

  • Column headers : Cell line (e.g., HEK293, HepG2), IC50 (µM), 95% CI, assay duration, viability method (MTT vs. ATP).
  • Footnotes : Define normalization controls (e.g., DMSO vehicle) and statistical tests.
  • Avoid merging cells; use superscripts (a, b, c) for footnotes .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in this compound’s animal efficacy studies?

  • Methodological Answer :

  • Follow ARRIVE 2.0 guidelines: Report sample size calculations, randomization methods, and blinding protocols.
  • Obtain IACUC approval for humane endpoints (e.g., tumor volume limits).
  • Publish negative results to avoid publication bias .

Q. How to enhance reproducibility in this compound’s formulation stability studies?

  • Methodological Answer :
  • Use ICH Q1A guidelines for accelerated stability testing (40°C/75% RH for 6 months).
  • Quantify degradation products via HPLC-UV with reference standards.
  • Share raw chromatograms and stability-indicating method validation data in repositories like Zenodo .

Propriétés

IUPAC Name

[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWICEWYFOOYNG-OHBODLIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891400
Record name Ranimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11056-09-0
Record name Ranimycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.